Ethyl 2-cyano-3-(1h-pyrrol-2-yl)acrylate
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H10N2O2 |
|---|---|
Molecular Weight |
190.20 g/mol |
IUPAC Name |
ethyl 2-cyano-3-(1H-pyrrol-2-yl)prop-2-enoate |
InChI |
InChI=1S/C10H10N2O2/c1-2-14-10(13)8(7-11)6-9-4-3-5-12-9/h3-6,12H,2H2,1H3 |
InChI Key |
JJTFAXVYCAUFPP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=CC1=CC=CN1)C#N |
Origin of Product |
United States |
Contextual Background of Pyrrole Derivatives in Organic Chemistry
The pyrrole (B145914) ring is a cornerstone of heterocyclic chemistry. It is a five-membered aromatic compound with the chemical formula C₄H₄NH. wikipedia.org This planar, electron-rich heterocycle is not merely a synthetic curiosity but a fundamental structural subunit in a vast array of biologically crucial molecules, including heme and chlorophyll. researchgate.net The versatility and reactivity of the pyrrole scaffold have made it a vital building block in the synthesis of numerous pharmaceuticals, agrochemicals, and advanced materials.
Pyrrole's importance in modern chemistry is underscored by its role in the development of new drugs and functional materials. nbinno.com Its derivatives are integral to several commercial drugs, such as atorvastatin (B1662188) and sunitinib. wikipedia.org Beyond medicine, pyrrole-based materials have found applications in materials science and electronics, contributing to the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The synthesis of pyrrole derivatives is a significant area of focus, with methods like the Knorr, Hantzsch, and Paal-Knorr syntheses being widely employed to construct this important heterocyclic system. researchgate.net
Significance of the α,β Unsaturated Ester and Cyanoacrylate Scaffold in Synthetic Chemistry
The portion of the molecule known as ethyl 2-cyanoacrylate belongs to the class of α,β-unsaturated carbonyl compounds. uobabylon.edu.iqwikipedia.org This structural motif is characterized by a carbon-carbon double bond conjugated with a carbonyl group, which in this case is part of an ester. uomosul.edu.iq This conjugation results in unique chemical properties and reactivity. uobabylon.edu.iquomosul.edu.iq
The presence of powerful electron-withdrawing groups, such as the ester (COOR) and cyano (CN) groups, deactivates the carbon-carbon double bond towards electrophilic attack but significantly activates it for nucleophilic attack. uobabylon.edu.iquomosul.edu.iq This reactivity pattern, known as vinylogous reactivity, makes the β-carbon susceptible to attack by nucleophiles, a process termed conjugate addition or Michael addition. wikipedia.org
A primary and historically significant method for synthesizing these scaffolds is the Knoevenagel condensation. nih.govresearchgate.net This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, such as ethyl cyanoacetate (B8463686), often catalyzed by a base like piperidine (B6355638) or an efficient catalyst like triphenylphosphine. nih.govresearchgate.netorganic-chemistry.org The Knoevenagel condensation is a powerful tool for forming carbon-carbon bonds and is widely used to prepare α-cyanoacrylates and their derivatives, which serve as important intermediates in the synthesis of various fine chemicals and pharmaceuticals. nih.govorganic-chemistry.org
Overview of Research Trajectories for Ethyl 2 Cyano 3 1h Pyrrol 2 Yl Acrylate and Its Analogues
Knoevenagel Condensation as a Primary Synthetic Route
The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic chemistry. nih.gov It involves the nucleophilic addition of an active methylene (B1212753) compound to a carbonyl group, followed by a dehydration reaction to yield an α,β-unsaturated product. wikipedia.org This reaction is particularly effective for the synthesis of this compound.
Reactant Optimization: Pyrrole-2-aldehyde and Active Methylene Compounds
The standard synthesis of the title compound involves the reaction between pyrrole-2-aldehyde and an active methylene compound. nih.gov The term "active methylene" refers to a CH₂ group flanked by two electron-withdrawing groups (Z), which increase the acidity of the protons, facilitating deprotonation by a mild base. wikipedia.org
For the synthesis of this compound, the specific reactants are:
Carbonyl Component: Pyrrole-2-aldehyde
Active Methylene Component: Ethyl cyanoacetate nih.gov
In this pairing, the ethyl cyanoacetate provides the requisite acidic methylene protons due to the adjacent cyano (-CN) and ester (-COOEt) groups. A slight molar excess of the active methylene compound (e.g., 1.2 equivalents) is often used to ensure the complete conversion of the aldehyde. nih.gov While ethyl cyanoacetate is the specific precursor for the title compound, the versatility of the Knoevenagel condensation allows for the use of other active methylene compounds like malononitrile (B47326) or diethyl malonate with various aldehydes to produce a wide range of cyanoacrylate derivatives and related structures. iosrjournals.org
Catalytic Systems and Their Influence on Reaction Efficiency
The choice of catalyst is critical in the Knoevenagel condensation, significantly impacting reaction rates and yields. Generally, weakly basic amines are employed to avoid the self-condensation of the aldehyde reactant. wikipedia.org
For the synthesis of this compound, piperidine is a commonly used and effective catalyst. nih.govresearchgate.net It functions by deprotonating the ethyl cyanoacetate to form a reactive enolate ion, which then attacks the carbonyl carbon of pyrrole-2-aldehyde. wikipedia.org
Research into related Knoevenagel condensations has explored a variety of catalytic systems to enhance efficiency and expand the reaction's scope. These include:
Organocatalysts: Diisopropylethylammonium acetate (B1210297) (DIPEAc) has been shown to produce excellent yields of cyanoacrylates in shorter reaction times. scielo.org.mx
Ionic Liquids (ILs): Basic ionic liquids such as 1-butyl-3-methylimidazolium hydroxide (B78521) ([bmIm]OH) can serve as both the catalyst and solvent, often enabling reactions to proceed rapidly at room temperature. iosrjournals.org Systems using N-(2-Hydroxy-ethyl)-pyridinium chloride ([HyEtPy]Cl) as a promoter for 1,4-diazabicyclo[2.2.2]octane (DABCO) have also proven effective. rsc.org
Heterogeneous Catalysts: To simplify catalyst separation and recycling, solid-supported catalysts have been developed. Pyrrole-based conjugated microporous polymers (CMPs), for instance, have demonstrated high catalytic activity and excellent recyclability due to their porous structure and abundant nitrogen sites. frontiersin.org
Phosphines: Triphenylphosphine has been used as a mild and efficient catalyst for Knoevenagel condensations under solvent-free conditions, yielding products with high stereoselectivity. organic-chemistry.org
The influence of different catalysts on the synthesis of various cyanoacrylates is summarized in the table below.
| Catalyst | Aldehyde | Active Methylene Compound | Yield | Reference |
|---|---|---|---|---|
| Piperidine | Pyrrole-2-aldehyde | Ethyl cyanoacetate | Quantitative | nih.gov |
| Diisopropylethylammonium acetate (DIPEAc) | Benzaldehyde | Ethyl cyanoacetate | 91% | scielo.org.mx |
| 1,4-diazabicyclo[2.2.2]octane (DABCO) / [HyEtPy]Cl | 4-Nitrobenzaldehyde | Ethyl cyanoacetate | 99% | rsc.org |
| Triphenylphosphine | 4-Chlorobenzaldehyde | Ethyl cyanoacetate | 95% | organic-chemistry.org |
| Pyrrole-based CMPs | Benzaldehyde | Malononitrile | >99% | frontiersin.org |
Solvent Effects and Reaction Conditions (e.g., Temperature, Duration)
Reaction conditions, including solvent, temperature, and duration, are pivotal for optimizing the Knoevenagel condensation. The synthesis of this compound is typically conducted in ethanol at room temperature , with the reaction proceeding to completion over a period of 8 hours . nih.govresearchgate.net
The choice of solvent can significantly influence reaction kinetics. Polar protic solvents like ethanol can stabilize the intermediates formed during the reaction. Studies on related syntheses have shown that a range of solvents can be employed, each with distinct effects. For instance, in some systems, polar aprotic solvents lead to high conversion and selectivity in very short timeframes. iosrjournals.org The reaction can also be performed under solvent-free conditions, which aligns with the principles of green chemistry by reducing waste. organic-chemistry.org
Temperature is another key variable. While many Knoevenagel condensations proceed efficiently at room temperature, gentle heating (e.g., 65-70 °C) can be used to accelerate the reaction, particularly with less reactive substrates. jmcs.org.mx The reaction duration is tailored to the specific reactants and conditions, ranging from minutes under microwave irradiation or with highly active catalysts to several hours for standard benchtop procedures. nih.goviosrjournals.org
The following table outlines various reaction conditions used for the synthesis of related cyanoacrylates.
| Solvent | Catalyst | Temperature | Duration | Yield | Reference |
|---|---|---|---|---|---|
| Ethanol | Piperidine | Room Temp. | 8 h | Quantitative | nih.gov |
| Hexane | DIPEAc | 65-70 °C | 3-6 h | 90-95% | jmcs.org.mx |
| Water | DABCO / [HyEtPy]Cl | Room Temp. | 5-40 min | 83-99% | rsc.org |
| Solvent-free | Triphenylphosphine | 80 °C | 1.5 h | 94% | organic-chemistry.org |
Stereoselective Synthesis of the (E)-Isomer
The Knoevenagel condensation of an aldehyde with a substituted methylene compound like ethyl cyanoacetate can potentially form two geometric isomers, (E) and (Z). However, for the synthesis of this compound, the product is stereoselectively obtained as the (E)-isomer . nih.govresearchgate.netnih.gov
This stereoselectivity is a common feature of the Knoevenagel reaction. The mechanism proceeds through an intermediate that undergoes elimination of a water molecule. rsc.org The formation of the thermodynamically more stable (E)-isomer is favored, where the larger substituents on the newly formed double bond are positioned on opposite sides, minimizing steric hindrance. rsc.org The planarity of the conjugated system in the (E)-isomer contributes to its greater stability, driving the reaction to yield this stereoisomer preferentially. researchgate.net
Innovations in Synthetic Approaches
While the Knoevenagel condensation in solution is the conventional method, research continues into alternative synthetic strategies that offer advantages such as reduced solvent use, lower energy consumption, and faster reaction times.
Mechanochemical Synthesis and Solid-State Reactions
Mechanochemistry, which utilizes mechanical force (e.g., grinding or ball-milling) to induce chemical reactions, represents a significant innovation in green synthesis. researchgate.net These reactions are often performed in the solid state or with minimal amounts of liquid (liquid-assisted grinding), drastically reducing or eliminating the need for bulk solvents. rsc.org
While a specific mechanochemical protocol for this compound has not been detailed in the literature, the successful application of this technique to both Knoevenagel condensations and reactions involving pyrrole suggests its high potential. researchgate.netnih.gov
Mechanochemical Knoevenagel Condensations: Studies have shown that various aldehydes and active methylene compounds react rapidly and efficiently under ball-milling conditions, often without a catalyst, to produce α,β-unsaturated products in high yields. researchgate.net The kinetics of these reactions can be influenced by the polarity of small amounts of liquid additives. rsc.org
Mechanochemical Pyrrole Reactions: The condensation of aldehydes and pyrrole to form larger structures like porphyrins has been successfully achieved through mechanochemistry, demonstrating that C-C bond formation involving the pyrrole ring is feasible under these conditions. nih.gov
This approach offers a promising, environmentally friendly alternative to traditional solution-phase synthesis for producing this compound and related compounds.
Green Chemistry Principles in Synthetic Strategies
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of pyrrole derivatives and cyanoacrylates to reduce environmental impact. benthamdirect.comsemanticscholar.org These strategies focus on minimizing waste, reducing energy consumption, and avoiding hazardous solvents. organic-chemistry.org
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a significant green chemistry tool in organic synthesis. pensoft.net For the Knoevenagel condensation and related reactions, it offers several advantages over conventional heating, including dramatically reduced reaction times (from hours to minutes), higher yields, and cleaner reaction profiles. mdpi.comnih.gov This technique provides uniform heating, which can lead to improved product purity and less energy consumption. pensoft.netresearchgate.net The synthesis of various pyrrole derivatives and other cyanoacrylates has been successfully demonstrated using microwave-assisted protocols. mdpi.comnih.gov
Solvent-Free Reactions: Conducting reactions without a solvent, or in a solvent-free medium, is a core principle of green chemistry. This approach eliminates solvent waste and reduces the environmental and health hazards associated with many organic solvents. The Knoevenagel condensation for producing cyanoacrylates has been effectively performed under solvent-free conditions, often using catalysts like triphenylphosphine, sometimes in conjunction with microwave irradiation for enhanced efficiency. organic-chemistry.org
Preparation of Precursors and Intermediates
The successful synthesis of this compound is dependent on the availability of its key precursors: pyrrole-2-carboxaldehyde and ethyl cyanoacetate.
Ethyl Cyanoacetate: Ethyl cyanoacetate is a crucial intermediate in fine chemical production. e3s-conferences.org It can be synthesized through several established methods. wikipedia.org One prominent method is the Fischer esterification of cyanoacetic acid with ethanol, often catalyzed by a strong acid like sulfuric acid or a solid acid catalyst. e3s-conferences.orge3s-conferences.org Another widely used industrial method is the Kolbe nitrile synthesis, which involves the reaction of ethyl chloroacetate (B1199739) with sodium or potassium cyanide. wikipedia.orgorgsyn.org
Table 2: Comparison of Synthetic Methods for Ethyl Cyanoacetate
| Method | Reactants | Key Features |
|---|---|---|
| Fischer Esterification | Cyanoacetic acid, Ethanol | Requires an acid catalyst; equilibrium-driven reaction. e3s-conferences.org |
| Kolbe Nitrile Synthesis | Ethyl chloroacetate, Sodium cyanide | A common method for introducing the nitrile group. orgsyn.org |
Single-Crystal X-ray Diffraction Analysis
Single-crystal X-ray diffraction analysis provides definitive proof of the molecular structure and offers detailed insights into the spatial arrangement of atoms and the nature of intermolecular interactions in the crystalline state. The crystallographic data for the title compound reveals a monoclinic crystal system. nih.govresearchgate.net
| Parameter | Value |
|---|---|
| Empirical Formula | C₁₀H₁₀N₂O₂ nih.gov |
| Formula Weight | 190.20 nih.gov |
| Crystal System | Monoclinic nih.govresearchgate.net |
| Space Group | P2₁/n researchgate.net |
| a (Å) | 6.2811 (2) nih.gov |
| b (Å) | 9.4698 (3) nih.gov |
| c (Å) | 16.3936 (5) nih.gov |
| β (°) | 92.645 (3) nih.gov |
| Volume (ų) | 974.06 (5) nih.gov |
| Z | 4 nih.gov |
| Temperature (K) | 293 nih.gov |
The molecular structure of this compound is characterized by a high degree of planarity. nih.gov Analysis of the crystal structure demonstrates that all non-hydrogen atoms of the molecule lie nearly in the same plane. nih.govresearchgate.netnih.gov The maximum deviation from this plane for any non-hydrogen atom is a mere 0.093 (1) Å, with a root-mean-square (r.m.s.) deviation of 0.04 Å. nih.govresearchgate.net This near-planar conformation is indicative of an extensive π-conjugated system that encompasses the pyrrole ring, the acrylate (B77674) moiety, and the cyano group. The bond lengths and angles within the molecule are consistent with those observed in similar previously reported crystal structures. nih.govresearchgate.net
The key interaction responsible for the supramolecular assembly is the intermolecular hydrogen bond between the pyrrole N–H group (donor) and the carbonyl oxygen atom (acceptor) of an adjacent molecule. nih.gov This N–H⋯O interaction effectively links two molecules together, stabilizing the crystal lattice. nih.govresearchgate.net The precise geometric parameters of this hydrogen bond have been determined from the X-ray diffraction data and are crucial for understanding the strength and directionality of the interaction. nih.gov
| D—H⋯A | D–H (Å) | H⋯A (Å) | D⋯A (Å) | ∠(DHA) (°) |
|---|---|---|---|---|
| N1—H1A⋯O1ⁱ | 0.86 | 2.09 | 2.874 (2) | 151 |
Symmetry code: (i) -x+1/2, y+1/2, -z+3/2. Data sourced from Yuvaraj et al. (2011). nih.gov
A quantitative analysis of intermolecular contacts and their respective contributions to the crystal packing via Hirshfeld surface analysis for this compound has not been reported in the reviewed scientific literature. This advanced computational method is used to partition crystal space and visualize intermolecular interactions, but such a study has not yet been published for this specific compound.
Vibrational Spectroscopy Investigations
While a published experimental FT-IR spectrum for this compound was not found in the reviewed literature, the vibrational frequencies of its constituent functional groups can be predicted based on established spectroscopic data. An FT-IR analysis would be expected to show characteristic absorption bands corresponding to the N-H bond of the pyrrole ring, the C≡N of the nitrile group, the C=O of the ester, and the C=C bonds of the acrylate and pyrrole moieties. The precise position of these bands can be influenced by the electronic effects of conjugation present in the molecule.
| Functional Group | Vibration Type | Expected Wavenumber Range (cm⁻¹) |
|---|---|---|
| N–H (pyrrole) | Stretching | 3300 - 3500 |
| C–H (alkenyl/aromatic) | Stretching | 3000 - 3100 |
| C–H (aliphatic) | Stretching | 2850 - 3000 |
| C≡N (nitrile) | Stretching | 2210 - 2260 |
| C=O (α,β-unsaturated ester) | Stretching | 1715 - 1730 |
| C=C (alkene/pyrrole) | Stretching | 1600 - 1680 |
| C–O (ester) | Stretching | 1100 - 1300 |
Raman Spectroscopy for Vibrational Mode Elucidation
Detailed experimental Raman spectra for this compound are not extensively reported in the reviewed scientific literature. However, a theoretical analysis based on its molecular structure allows for the prediction of characteristic vibrational modes. Key functional groups would produce distinct Raman signals:
Cyano (C≡N) Stretching: A strong, sharp band is expected in the 2220-2240 cm⁻¹ region, characteristic of the nitrile group.
Carbonyl (C=O) Stretching: The ester carbonyl group would exhibit a strong band, typically around 1700-1725 cm⁻¹.
Alkene (C=C) Stretching: The conjugated C=C bond of the acrylate moiety is expected to produce a strong signal in the 1620-1640 cm⁻¹ range.
Pyrrole Ring Modes: The pyrrole ring would display several characteristic bands, including C-N and C-C stretching vibrations between 1300-1500 cm⁻¹ and ring breathing modes at lower frequencies.
Further experimental studies are required to assign the specific frequencies and intensities of the Raman-active modes for this molecule definitively.
Correlation of Vibrational Shifts with Intermolecular Interactions
In the solid state, the crystal structure of this compound is significantly influenced by intermolecular hydrogen bonding. nih.govnih.govresearchgate.net X-ray diffraction studies reveal that adjacent molecules are linked by pairs of intermolecular N-H⋯O hydrogen bonds, where the pyrrole N-H group acts as a hydrogen bond donor and an oxygen atom from the ethyl ester group of a neighboring molecule serves as the acceptor. nih.govresearchgate.net This interaction results in the formation of centrosymmetric dimers. nih.govnih.govresearchgate.net
This type of hydrogen bonding has a direct and predictable effect on the vibrational frequencies of the involved functional groups. youtube.comquora.com
N-H Stretching: The formation of the N-H⋯O bond weakens the N-H covalent bond, causing its stretching frequency to decrease (a red shift) compared to a free, non-hydrogen-bonded N-H group. The absorption band also tends to become broader. quora.comnih.gov
C=O Stretching: Similarly, the involvement of the carbonyl oxygen in a hydrogen bond weakens the C=O double bond. quora.com This results in a lowering of the carbonyl stretching frequency in the vibrational spectrum compared to its position in a non-interacting state (e.g., in a dilute nonpolar solvent). youtube.com
Therefore, the vibrational spectra (both Raman and Infrared) of solid-state this compound are expected to show these shifts, providing clear evidence of the intermolecular forces governing its crystal packing.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Isomeric Studies
Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environments and Coupling Patterns
Proton NMR spectroscopy provides detailed information about the electronic environment of the hydrogen atoms in the molecule. For the (E)-isomer of this compound, the ¹H NMR spectrum has been reported in deuterated chloroform (B151607) (CDCl₃). nih.govresearchgate.net The signals are well-resolved, allowing for the unambiguous assignment of each proton.
The experimental ¹H NMR data reveals the following proton environments: nih.govresearchgate.net
A broad singlet corresponding to the pyrrole N-H proton appears at a high chemical shift (δ 9.92 ppm), indicative of its acidic nature and potential involvement in hydrogen bonding. nih.gov
The vinylic proton (HC=C) is observed as a sharp singlet at δ 7.98 ppm. nih.gov
Three signals in the aromatic region (δ 6.41-7.22 ppm) correspond to the three protons on the pyrrole ring. nih.gov
The ethyl ester group gives rise to a quartet at δ 4.35 ppm (CH₂) and a triplet at δ 1.38 ppm (CH₃), a classic pattern confirming the presence of an ethyl group where the methylene protons are coupled to the three methyl protons. nih.gov
Table 1: ¹H NMR Spectroscopic Data for this compound in CDCl₃
| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 9.92 | s (broad) | 1H | N-H (Pyrrole) |
| 7.98 | s | 1H | =C-H (Acrylate) |
| 7.22 | m | 1H | C-H (Pyrrole) |
| 6.92 | m | 1H | C-H (Pyrrole) |
| 6.41 | m | 1H | C-H (Pyrrole) |
| 4.35 | q | 2H | -O-CH₂-CH₃ |
| 1.38 | t | 3H | -O-CH₂-CH₃ |
Data sourced from Yuvaraj, et al. (2011). nih.govresearchgate.net
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Characterization
While specific experimental ¹³C NMR data for this compound is not detailed in the surveyed literature, the chemical shifts can be predicted based on its structure and known values for similar compounds. rsc.orgrsc.org The spectrum is expected to show ten distinct signals corresponding to the ten carbon atoms in the molecule.
Table 2: Predicted ¹³C NMR Chemical Shift Assignments
| Carbon Atom | Predicted Chemical Shift (δ ppm) |
|---|---|
| C=O (Ester) | 160-165 |
| C=C (Acrylate, attached to pyrrole) | 150-155 |
| Pyrrole Carbons | 110-140 |
| C≡N (Nitrile) | 115-120 |
| C=C (Acrylate, attached to CN) | 95-105 |
| -O-CH₂- (Ethyl) | 60-65 |
| -CH₃ (Ethyl) | 13-15 |
Predicted ranges are based on standard chemical shift tables and data from analogous structures. rsc.orgrsc.orgwisc.edu
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignments
Although specific 2D NMR studies on this compound are not available in the cited literature, these techniques would be indispensable for confirming the molecular structure and unambiguously assigning the ¹H and ¹³C signals.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would confirm proton-proton couplings. The primary expected correlation would be between the methylene quartet (δ 4.35 ppm) and the methyl triplet (δ 1.38 ppm) of the ethyl group. It would also reveal the coupling network between the three protons on the pyrrole ring, helping to assign their specific positions.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. It would be used to definitively link the proton assignments from Table 1 to the carbon skeleton. For example, the vinylic proton at δ 7.98 ppm would show a cross-peak to its corresponding carbon atom.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range (2-3 bond) correlations between protons and carbons, which is crucial for establishing the connectivity of different molecular fragments. Key expected correlations would include:
A cross-peak between the vinylic proton (δ 7.98 ppm) and the carbonyl carbon (C=O), the nitrile carbon (C≡N), and the pyrrole carbon at the point of attachment.
Correlations between the pyrrole protons and the vinylic carbons, confirming the link between the ring and the acrylate chain.
A correlation between the methylene protons (δ 4.35 ppm) of the ethyl group and the carbonyl carbon (C=O).
Electronic Absorption and Emission Spectroscopy
Detailed reports on the specific electronic absorption (UV-Vis) and emission (fluorescence) properties of this compound are limited. However, the molecular structure, which features an extended π-conjugated system encompassing the pyrrole ring, the carbon-carbon double bond, the cyano group, and the carbonyl group, suggests that the compound should exhibit significant absorption in the ultraviolet-visible region.
Studies on closely related derivatives, such as other C-vinylpyrroles containing aroylhydrazone moieties, have demonstrated that these molecules possess photoluminescent properties. researchgate.net Furthermore, other ethyl cyanoacrylate derivatives are known to be fluorescent. rsc.org This suggests that this compound is also likely to be fluorescent. The extended conjugation allows for π → π* electronic transitions, which are typically responsible for both strong UV-Vis absorption and fluorescence emission. Further experimental work is necessary to determine the specific absorption maxima (λmax), extinction coefficients, and the excitation/emission profiles of this compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique used to study the electronic transitions within a molecule. For this compound and its derivatives, the absorption of UV-Vis light promotes electrons from lower energy molecular orbitals to higher energy ones. The extended conjugation in this molecule, involving the pyrrole ring, the acrylate system, and the cyano group, gives rise to characteristic absorption bands.
The electronic absorption spectra for compounds in this class are typically characterized by intense absorption bands in the UV-A and visible regions. These absorptions are generally attributed to π → π* transitions, which are common in conjugated systems. researchgate.net The π electrons in the delocalized system are excited to anti-bonding π* orbitals. Theoretical studies, such as those using Time-Dependent Density Functional Theory (TD-DFT), support the assignment of these electronic excitations and their π → π* nature. researchgate.net
In derivatives of this compound, the position and intensity of the maximum absorption wavelength (λmax) can be influenced by the presence of various substituents on the pyrrole ring. For instance, the introduction of additional chromophoric systems, such as an aroylhydrazone group, can lead to shifts in the absorption maxima. These shifts are indicative of changes in the electronic structure and the extent of conjugation within the molecule.
Table 1: Representative UV-Vis Absorption Data for a Related Pyrrole Derivative
| Compound Derivative | Solvent | λmax (nm) | Type of Transition |
|---|
Note: The exact λmax can vary depending on the solvent and specific substitution pattern.
Photoluminescence and Emission Spectra Analysis
Photoluminescence spectroscopy reveals information about the electronic structure of a molecule's excited states. Upon absorption of photons, the molecule is promoted to an excited electronic state, and it can then relax to the ground state by emitting a photon. This emission is known as fluorescence or phosphorescence.
Derivatives of this compound have been shown to exhibit photoluminescent behavior. researchgate.net When excited at their maximum absorption wavelength, these compounds emit light at a longer wavelength. The emission spectrum provides data on the energy difference between the first excited state and the ground state.
The fluorescence properties are highly dependent on the molecular structure and the surrounding environment. For example, a related compound, Ethyl 2-cyano-3-(naphthalene-1-yl)acrylate (ECNA), is a known fluorescent probe. rsc.org Its bright fluorescence can be quenched in the presence of certain analytes, demonstrating a "turn-off" response. rsc.org While not a pyrrole derivative, its structural similarity in the acrylate portion suggests that the ethyl 2-cyanoacrylate framework is conducive to fluorescence. The emission intensity and the position of the emission maximum (λem) are key parameters derived from the analysis.
Table 2: Representative Emission Data for a Photoluminescent Acrylate Derivative
| Compound | Excitation λ (nm) | Emission λmax (nm) | Fluorescence Response |
|---|
Stokes Shift Investigations in Photoluminescent Derivatives
The Stokes shift is the difference in energy (or wavelength/wavenumber) between the position of the absorption maximum (λmax) and the emission maximum (λem). This phenomenon is a result of energy loss that occurs between the absorption of a photon and its subsequent emission. This energy loss is typically due to non-radiative processes, such as vibrational relaxation and solvent reorientation around the molecule in its excited state.
A significant Stokes shift is often a desirable characteristic for fluorescent probes as it facilitates the detection of the emitted light without interference from the excitation source. For photoluminescent derivatives like Ethyl 2-cyano-3-(naphthalene-1-yl)acrylate (ECNA), the Stokes shift can be readily calculated from its absorption and emission spectra. rsc.org
Calculation of Stokes Shift: Stokes Shift (Δλ) = λem - λabs Stokes Shift (Δν) = (1/λabs) - (1/λem)
A larger Stokes shift indicates a more substantial structural rearrangement in the excited state before emission occurs. In the case of ECNA, a noticeable shift of approximately 75 nm (from ~370 nm absorption to ~445 nm emission) is observed, which is advantageous for its application as a fluorescent sensor. rsc.org Similar investigations on this compound derivatives are crucial for evaluating their potential in optical applications.
Table 3: Stokes Shift for a Related Fluorescent Compound
| Compound | λabs (nm) | λem (nm) | Stokes Shift (Δλ, nm) |
|---|
Mass Spectrometric Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, allowing for the determination of a molecule's molecular weight and the elucidation of its structure through fragmentation patterns.
For this compound (C₁₀H₁₀N₂O₂), the molecular weight is 190.20 g/mol . nih.govnih.gov In a mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z = 190. The fragmentation of this molecular ion provides valuable structural information. While specific fragmentation data for the title compound is not detailed in the provided context, typical fragmentation pathways for related structures can be inferred.
Common fragmentation patterns for molecules containing an ethyl ester group include the loss of an ethoxy radical (•OCH₂CH₃, 45 Da) or the loss of ethylene (B1197577) (C₂H₄, 28 Da) followed by the loss of a hydroxyl radical (•OH, 17 Da) through a McLafferty rearrangement if structurally possible. The cyano group (-CN) and the pyrrole ring are relatively stable, but fragmentation can occur through the cleavage of the bonds connecting the substituent groups to the ring. Analysis of these fragment ions helps to confirm the connectivity of the atoms within the molecule. For instance, the characterization of various new pyrrole derivatives consistently relies on mass spectra to confirm their proposed structures. researchgate.net
Table 4: Predicted Key Ions in the Mass Spectrum of this compound
| Ion | Formula | Predicted m/z | Description |
|---|---|---|---|
| [M]⁺ | [C₁₀H₁₀N₂O₂]⁺ | 190 | Molecular Ion |
| [M - C₂H₅O]⁺ | [C₈H₅N₂O]⁺ | 145 | Loss of ethoxy radical |
Based on a comprehensive search for scientific literature, it is not possible to provide a detailed article on the computational and theoretical chemistry of This compound that strictly adheres to the requested outline.
The available research on the specific compound, (E)-Ethyl 2-cyano-3-(1H-pyrrol-2-yl)acrylate, primarily focuses on its synthesis, characterization, and crystal structure determination. researchgate.netnih.govnih.gov While computational studies, including Density Functional Theory (DFT) and other quantum chemical calculations, have been performed on various derivatives and analogues, this information does not directly apply to the parent compound specified in the request.
Studies were found for related but structurally distinct molecules, such as:
Ethyl 2-cyano-3-{5-[(4-nitro-benzoyl)-hydrazonomethyl]-1H-pyrrol-2-yl}-acrylate researchgate.net
Ethyl 2-cyano-3-[5-(phenyl-hydrazonomethyl)-1H-pyrrol-2-yl]-acrylate researchgate.net
Ethyl 2-cyano-3-(naphthalene-1-yl) acrylate rsc.org
These studies employ the methodologies requested in the outline, such as DFT, TD-DFT, HOMO-LUMO analysis, and NBO analysis. However, the addition of different functional groups significantly alters the electronic and structural properties of the molecule. Therefore, presenting data from these derivatives would be scientifically inaccurate and would violate the strict instruction to focus solely on this compound.
Consequently, without dedicated computational research on the target compound, generating the thorough, informative, and scientifically accurate content for each specified section and subsection of the outline is not feasible at this time.
Computational and Theoretical Chemistry Studies on Ethyl 2 Cyano 3 1h Pyrrol 2 Yl Acrylate
Electronic Structure and Molecular Orbital Theory
Characterization of Electronic Excitations (e.g., π→π* Transitions)
The study of electronic excitations, typically calculated using Time-Dependent Density Functional Theory (TD-DFT), is crucial for understanding a molecule's response to light, which underpins its UV-visible absorption characteristics. These excitations involve the promotion of an electron from an occupied molecular orbital to an unoccupied one. For conjugated systems like Ethyl 2-cyano-3-(1H-pyrrol-2-yl)acrylate, the most significant low-energy transitions are typically π→π* transitions.
These transitions occur from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) or other low-lying unoccupied orbitals. The energy of these transitions determines the absorption wavelength (λmax). In molecules with donor-π-acceptor frameworks, these transitions are often associated with intramolecular charge transfer (ICT), where electron density moves from an electron-rich part of the molecule to an electron-poor part. In this compound, the pyrrole (B145914) ring can act as an electron donor, while the cyano and acrylate (B77674) groups function as electron acceptors, linked by a π-conjugated bridge.
While specific TD-DFT calculation results for this compound are not extensively detailed in the available literature, studies on closely related derivatives, such as ethyl 2-cyano-3-[5-(phenyl-hydrazonomethyl)-1H-pyrrol-2-yl]-acrylate, confirm that the electronic excitations are predominantly of a π → π* nature. researchgate.net For such compounds, the calculated absorption wavelengths and oscillator strengths (f) provide a theoretical UV-visible spectrum that can be compared with experimental data to validate the computational methodology.
Chemical Reactivity Descriptors
Conceptual Density Functional Theory (DFT) provides a framework for quantifying the reactivity of a molecule through various descriptors. These indices help in predicting how a molecule will behave in a chemical reaction.
Global Electrophilicity Index (ω) as a Measure of Reactivity
The global electrophilicity index (ω) is a key descriptor that measures the ability of a molecule to accept electrons, thus quantifying its electrophilic nature. It is calculated from the electronic chemical potential (μ) and chemical hardness (η), which are in turn related to the energies of the HOMO and LUMO. A higher value of ω indicates a greater capacity to act as an electrophile.
For a derivative, ethyl 2-cyano-3-[5-(phenyl-hydrazonomethyl)-1H-pyrrol-2-yl]-acrylate, the global electrophilicity index (ω) has been calculated to be 4.80 eV, indicating that it is a strong electrophile. researchgate.net This suggests that the parent compound, this compound, likely also possesses significant electrophilic character due to the presence of the electron-withdrawing cyano and acrylate groups. Such molecules are prone to react with nucleophiles.
Local Reactivity Descriptors and Reactive Sites Identification
By analyzing the condensed Fukui functions for different atoms, one can pinpoint the most reactive sites.
Site for nucleophilic attack: The atom with the highest value of the Fukui function for electrophilic attack (fk+).
Site for electrophilic attack: The atom with the highest value of the Fukui function for nucleophilic attack (fk-).
For derivatives of this compound, these local descriptors have been used to identify reactive sites, which is valuable for predicting how the molecule might form various heterocyclic compounds. researchgate.net
Atoms in Molecules (AIM) Theory for Quantum Chemical Characterization of Hydrogen Bonds
The Quantum Theory of Atoms in Molecules (QTAIM), or AIM theory, developed by Richard Bader, is a powerful method for analyzing the electron density distribution in a molecule to characterize chemical bonds, including weak interactions like hydrogen bonds. Experimental crystallographic studies of (E)-Ethyl 2-cyano-3-(1H-pyrrol-2-yl)acrylate have shown that in the solid state, adjacent molecules are linked by pairs of intermolecular N—H⋯O hydrogen bonds. nih.govnih.gov These interactions form inversion dimers with a specific ring motif known as R22(14). researchgate.netnih.govnih.govacs.org
AIM analysis can be used to theoretically investigate these bonds. The theory focuses on the properties of the electron density (ρ) at the bond critical point (BCP) between the interacting atoms. Key topological parameters at the BCP, such as the electron density itself and its Laplacian (∇²ρ), provide quantitative information about the nature and strength of the bond. For a hydrogen bond, specific criteria for these parameters indicate the presence and characteristics of the interaction. Studies on similar pyrrole derivatives have utilized AIM theory to analyze hydrogen bonding in detail, confirming the presence of classical hydrogen bonds and quantifying their strength. researchgate.net
The experimentally determined geometry of the hydrogen bond in the crystal structure of this compound is provided in the table below. nih.gov
| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |
| N1—H1A⋯O1 | 0.86 | 2.09 | 2.874 | 151 |
Table 1: Hydrogen-bond geometry for (E)-Ethyl 2-cyano-3-(1H-pyrrol-2-yl)acrylate based on crystallographic data. nih.gov
Theoretical Prediction of Non-Linear Optical (NLO) Properties
Molecules with large delocalized π-electron systems and significant intramolecular charge transfer characteristics often exhibit non-linear optical (NLO) properties. These materials can alter the properties of light passing through them and have potential applications in technologies like optical data storage and telecommunications.
Calculation of First Hyperpolarizability (β₀)
The key molecular property that governs the second-order NLO response is the first hyperpolarizability (β₀). Computational chemistry allows for the direct calculation of this property. A high β₀ value is a primary indicator that a molecule may be a good candidate for NLO applications. The magnitude of β₀ is highly dependent on the molecular structure, particularly the presence of strong electron donor and acceptor groups connected by a π-conjugated system, which facilitates charge transfer upon excitation.
While a specific calculated β₀ value for this compound is not reported in the surveyed literature, computational studies on analogous pyrrole derivatives have demonstrated their significant NLO potential. For instance, the closely related ethyl 2-cyano-3-[5-(phenyl-hydrazonomethyl)-1H-pyrrol-2-yl]-acrylate was found to have a computed first hyperpolarizability (β₀) of 35.76 × 10⁻³⁰ esu, a value that indicates a strong NLO response. researchgate.net Another study on different pyrrole hydrazones reported β₀ values as high as 63.89 × 10⁻³⁰ esu, highlighting that structural modifications to the pyrrole framework can significantly enhance NLO properties. acs.org These findings strongly suggest that this compound, which possesses the necessary donor-π-acceptor architecture, is also a promising candidate for NLO applications.
Chemical Reactivity and Mechanistic Investigations of Ethyl 2 Cyano 3 1h Pyrrol 2 Yl Acrylate
Detailed Knoevenagel Condensation Reaction Mechanism
The primary synthetic route to Ethyl 2-cyano-3-(1H-pyrrol-2-yl)acrylate is the Knoevenagel condensation, a fundamental carbon-carbon bond-forming reaction in organic chemistry. This reaction involves the condensation of an active methylene (B1212753) compound, in this case, ethyl cyanoacetate (B8463686), with an aldehyde, pyrrole-2-carboxaldehyde. The reaction is typically facilitated by a weak base, such as piperidine (B6355638).
The mechanism proceeds through several distinct steps:
Enolate Formation: The basic catalyst (piperidine) abstracts an acidic α-hydrogen from ethyl cyanoacetate. The acidity of this proton is enhanced by the electron-withdrawing effects of the adjacent cyano and ester groups. This deprotonation results in the formation of a resonance-stabilized carbanion, or enolate.
Nucleophilic Attack: The newly formed carbanion acts as a potent nucleophile and attacks the electrophilic carbonyl carbon of pyrrole-2-carboxaldehyde. This step forms a tetrahedral alkoxide intermediate.
Protonation: The alkoxide intermediate is protonated by the conjugate acid of the catalyst (the piperidinium (B107235) ion) or a protic solvent, yielding a β-hydroxy adduct.
Dehydration: Under the reaction conditions, this β-hydroxy intermediate readily undergoes dehydration (elimination of a water molecule). The base abstracts a proton from the carbon that originally came from ethyl cyanoacetate, leading to the formation of a carbon-carbon double bond and the expulsion of a hydroxide (B78521) ion, which subsequently forms water. This elimination step is the driving force for the reaction and results in the formation of the stable, conjugated product, this compound.
| Aldehyde | Active Methylene Compound | Catalyst | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|---|---|
| Pyrrole-2-aldehyde | Ethyl cyanoacetate | Piperidine | Ethanol (B145695) | Room Temperature | Quantitative | thieme-connect.compcbiochemres.com |
| Various Aromatic Aldehydes | Ethyl cyanoacetate | Diisopropylethylammonium acetate (B1210297) (DIPEAc) | Hexane | 65-70 °C | High | organic-chemistry.org |
| Various Aldehydes | Ethyl cyanoacetate | Triphenylphosphine | Solvent-free | Room Temperature | Excellent | mdpi.com |
Functional Group Transformations and Derivatization Reactions
The rich functionality of this compound, including an activated alkene, a nitrile, and an ester, allows for a wide range of subsequent chemical modifications.
While the term "hydrazone" typically refers to the product of a condensation reaction between a hydrazine (B178648) and a carbonyl compound, the reaction of this compound with hydrazides leads to heterocyclic structures rather than a simple C=N-NH- linkage. The reaction pathway is dictated by the electrophilic nature of the β-carbon of the acrylate (B77674) system.
The reaction with hydrazine hydrate (B1144303) or substituted hydrazines proceeds via an initial Michael (conjugate) addition. rsc.orguclm.es The nucleophilic nitrogen of the hydrazine attacks the β-carbon of the double bond. This is followed by an intramolecular cyclization, where the second nitrogen atom of the hydrazine attacks the electrophilic carbon of the cyano group. Subsequent tautomerization leads to the formation of a stable, aromatic 5-aminopyrazole ring. google.comresearchgate.net Therefore, the reaction of this compound with hydrazides is a powerful method for synthesizing pyrrole-substituted pyrazole (B372694) derivatives. google.comnih.gov
Furthermore, the cyano group can undergo hydrolysis under strong acidic or basic conditions to yield a carboxylic acid or an amide, respectively, providing another avenue for functional group transformation.
The multiple functional groups in this compound offer several pathways for oxidation and reduction, allowing for selective transformations depending on the reagents employed.
Reduction Pathways:
Catalytic Hydrogenation: This is a common method for reducing the carbon-carbon double bond. Using catalysts like Raney Nickel or Palladium on carbon (Pd/C) with hydrogen gas will selectively reduce the alkene to yield ethyl 2-cyano-3-(1H-pyrrol-2-yl)propanoate. researchgate.net
Hydride Reduction: The reactivity depends on the strength of the hydride reagent. Sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent that typically does not reduce esters or isolated alkenes. masterorganicchemistry.com However, in α,β-unsaturated systems, it can sometimes effect a 1,4-conjugate reduction of the double bond. More powerful reagents like lithium aluminum hydride (LiAlH₄) would be less selective, reducing both the ester group to a primary alcohol and the cyano group to a primary amine, in addition to saturating the double bond.
Oxidation Pathways:
Epoxidation: The electron-deficient nature of the double bond makes it resistant to electrophilic epoxidation agents like m-chloroperoxybenzoic acid (m-CPBA). researchgate.net However, it is susceptible to nucleophilic epoxidation. organicreactions.orgyoutube.com This can be achieved using reagents such as hydrogen peroxide or tert-butyl hydroperoxide in the presence of a base. thieme-connect.comyoutube.com The mechanism involves the nucleophilic attack of the hydroperoxide anion on the β-carbon, followed by intramolecular cyclization to form the epoxide ring with the expulsion of a hydroxide ion. youtube.com This reaction would yield ethyl 2-cyano-3-(1-(1H-pyrrol-2-yl)oxiran-2-yl)formate.
Cycloaddition and Annulation Reactions
The activated double bond of this compound serves as an excellent dienophile or dipolarophile in various cycloaddition reactions, enabling the construction of complex cyclic systems.
A significant application of this compound is in [3+2] cycloaddition reactions, specifically with azomethine ylides, to form highly substituted pyrrolidine (B122466) rings. mdpi.comresearchgate.net this compound, being an electron-deficient alkene, is an excellent dipolarophile for this transformation. nih.govnih.govthieme-connect.de
The reaction mechanism typically involves the in situ generation of an azomethine ylide. A common method for this is the thermal decarboxylative condensation of an α-amino acid (like sarcosine) with an aldehyde (like paraformaldehyde). mdpi.comnih.gov The generated azomethine ylide, a 1,3-dipole, then reacts in a concerted fashion with the double bond of the acrylate. This cycloaddition is highly regio- and stereoselective, leading to the formation of a five-membered pyrrolidine ring with multiple stereocenters. researchgate.netresearchgate.net This reaction provides a powerful and convergent route to complex pyrrolidine-containing scaffolds, which are important structural motifs in medicinal chemistry. mdpi.comnih.gov
Intramolecular Cyclization Leading to Fused Heterocyclic Systems (e.g., Indolizines, Pyrrolo[1,2-a]pyrazines)
The structure of this compound features a pyrrole (B145914) nitrogen and the C5 position of the pyrrole ring, both of which can act as nucleophilic centers. The exocyclic double bond, activated by the electron-withdrawing cyano and ethyl ester groups, presents an electrophilic site ripe for intramolecular attack. This arrangement allows for the theoretical formation of both indolizine (B1195054) and pyrrolo[1,2-a]pyrazine (B1600676) ring systems under appropriate reaction conditions.
Formation of Indolizine Systems:
The synthesis of indolizine derivatives from substituted pyrroles is a well-established area of heterocyclic chemistry. In the case of this compound, a plausible pathway to an indolizine core would involve an intramolecular cyclization initiated by the nucleophilic C5 position of the pyrrole ring attacking the electrophilic β-carbon of the acrylate moiety. This transformation would likely be facilitated by thermal or acid-catalyzed conditions.
A proposed mechanistic pathway for the formation of an indolizine derivative is depicted below:
Protonation/Activation: Under acidic conditions, the carbonyl oxygen of the ester group or the nitrogen of the cyano group could be protonated, further increasing the electrophilicity of the conjugated system.
Intramolecular Cyclization: The electron-rich C5 position of the pyrrole ring would then attack the β-carbon of the acrylate system, leading to the formation of a six-membered ring and a cationic intermediate.
Rearomatization: Subsequent loss of a proton would lead to the formation of a dihydropyridine (B1217469) intermediate.
Tautomerization/Oxidation: Tautomerization or oxidation would then yield the fully aromatic indolizine ring system.
The expected product from such a cyclization would be a highly functionalized indolizine, specifically an ethyl 7-cyanoindolizine-1-carboxylate derivative. The presence of the cyano and ester groups offers further opportunities for synthetic modifications.
Table 1: Proposed Intramolecular Cyclization to Indolizine
| Step | Intermediate/Product | Description |
|---|---|---|
| 1 | Starting Material: this compound | The precursor molecule with nucleophilic pyrrole and electrophilic acrylate moieties. |
| 2 | Cationic Intermediate | Formed after the intramolecular attack of the pyrrole C5 on the acrylate β-carbon. |
| 3 | Dihydroindolizine Intermediate | Resulting from the deprotonation of the cationic intermediate. |
Formation of Pyrrolo[1,2-a]pyrazine Systems:
The synthesis of pyrrolo[1,2-a]pyrazines can be envisioned through a different mode of intramolecular cyclization, this time involving the pyrrole nitrogen as the key nucleophile. This pathway would likely be favored under basic conditions, which would deprotonate the pyrrole nitrogen, enhancing its nucleophilicity.
A potential mechanistic route for the formation of a pyrrolo[1,2-a]pyrazine derivative is as follows:
Deprotonation: In the presence of a suitable base, the proton on the pyrrole nitrogen is removed, generating a highly nucleophilic pyrrolide anion.
Intramolecular Michael Addition: The pyrrolide anion then undergoes an intramolecular Michael addition to the electron-deficient β-carbon of the acrylate moiety. This would result in the formation of a six-membered ring and an enolate intermediate.
Protonation and Tautomerization: Protonation of the enolate followed by tautomerization would lead to a dihydropyrrolo[1,2-a]pyrazine derivative.
Oxidation: Subsequent oxidation would be required to furnish the fully aromatic pyrrolo[1,2-a]pyrazine system.
The anticipated product of this reaction sequence would be an ethyl 1-cyanopyrrolo[1,2-a]pyrazine-7-carboxylate derivative. Research on related systems, such as the cascade synthesis of pyrrolo[1,2-a]pyrazines from 2-formyl-N-propargylpyrroles, supports the feasibility of such intramolecular cyclizations of functionalized pyrroles to form the pyrazine (B50134) ring. researchgate.netnih.gov
Table 2: Proposed Intramolecular Cyclization to Pyrrolo[1,2-a]pyrazine
| Step | Intermediate/Product | Description |
|---|---|---|
| 1 | Starting Material: this compound | The precursor molecule. |
| 2 | Pyrrolide Anion | Formed upon deprotonation of the pyrrole nitrogen. |
| 3 | Enolate Intermediate | Resulting from the intramolecular Michael addition. |
| 4 | Dihydropyrrolo[1,2-a]pyrazine | Formed after protonation and tautomerization. |
Academic Research Applications of Ethyl 2 Cyano 3 1h Pyrrol 2 Yl Acrylate and Its Derivatives
Role in Advanced Organic Synthesis
The unique electronic and structural features of Ethyl 2-cyano-3-(1H-pyrrol-2-yl)acrylate make it a powerful tool in the hands of synthetic organic chemists. The electron-withdrawing nature of the cyano and ester groups polarizes the carbon-carbon double bond, making the β-carbon highly susceptible to nucleophilic attack. This reactivity is the cornerstone of its application in building a wide array of complex molecules.
Building Blocks for Diverse Heterocyclic Derivatives
The compound is an exemplary precursor for the synthesis of a variety of heterocyclic systems through cycloaddition and cyclocondensation reactions. Its activated double bond readily participates as a Michael acceptor, reacting with binucleophiles to construct new ring systems.
One notable application is in the synthesis of pyrimidine (B1678525) derivatives. The reaction of ethyl 2-cyano-3-(aryl)acrylates with thiourea (B124793) provides a direct route to functionalized pyrimidine thiones. researchgate.net This reaction proceeds via an initial Michael addition of thiourea to the activated alkene, followed by an intramolecular cyclization and tautomerization to yield the stable heterocyclic ring. These pyrimidine scaffolds are of significant interest due to their prevalence in biologically active molecules.
Furthermore, the reactivity of this compound is analogous to that of other activated alkenes used in multicomponent reactions to form highly substituted 4H-pyran and 3-cyano-2-pyridone rings. orientjchem.orgsemanticscholar.orgmdpi.com In these reactions, the acrylate (B77674) derivative acts as the Michael acceptor for an intermediate formed in situ, leading to a cascade of bond formations that efficiently assemble the heterocyclic product.
| Precursor | Reagent(s) | Resulting Heterocycle | Reaction Type |
| This compound | Thiourea | Pyrrol-substituted Pyrimidine | Michael Addition-Cyclocondensation |
| This compound | Malononitrile (B47326), Active Methylene (B1212753) Compound | Pyrrol-substituted 4H-Pyran | Multicomponent Domino Reaction |
| This compound | Cyanothioacetamide, Chalcone intermediate | Pyrrol-substituted Pyridine-2-thione | Cyclocondensation |
Precursors for Structurally Complex Molecules and Pharmaceutically Relevant Scaffolds
The heterocyclic systems derived from this compound are often core components of larger, more structurally intricate molecules, including many with pharmaceutical relevance. The pyrrole (B145914) moiety itself is a well-known pharmacophore present in numerous natural products and synthetic drugs. nih.govresearchgate.net
The synthesis of pyrimidine and pyran scaffolds from this precursor is particularly significant. researchgate.netsemanticscholar.org
Pyrimidine derivatives are foundational to a vast range of pharmaceuticals, including antiviral, antibacterial, and anticancer agents. The ability to readily introduce a pyrrole substituent onto this ring system allows for the exploration of new chemical space in drug discovery.
Pyran-containing structures , especially the 4H-pyran ring system, are found in a variety of natural products and exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.
By providing an efficient entry point to these valuable scaffolds, this compound serves as a key starting material in the synthesis of libraries of compounds for high-throughput screening and the development of new therapeutic agents. semanticscholar.org
Development of New Carbon-Carbon Bond Forming Reactions
The synthesis and subsequent reactions of this compound are fundamentally based on pivotal carbon-carbon bond-forming reactions. The initial synthesis of the compound itself is typically achieved through the Knoevenagel condensation of pyrrole-2-carbaldehyde with ethyl cyanoacetate (B8463686), a classic C-C bond-forming reaction. nih.govresearchgate.net
More importantly, the primary role of the title compound in developing new synthetic pathways lies in its function as a Michael acceptor. researchgate.net The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is one of the most fundamental C-C bond-forming reactions in organic synthesis. The use of this compound in domino or cascade reactions, which involve an initial Michael addition followed by subsequent cyclizations, allows for the rapid construction of molecular complexity from simple precursors. nih.gov These strategies, which rely on the predictable reactivity of the cyanoacrylate moiety, are instrumental in developing novel and efficient routes to complex heterocyclic targets.
Contributions to Medicinal Chemistry Research and Drug Design
The structural motifs accessible from this compound are highly relevant to medicinal chemistry. Researchers leverage this compound and its derivatives to design and synthesize novel molecules for biological evaluation and to generate hypotheses about ligand-target interactions.
Design and Synthesis of Bioactive Analogues for Target Interaction Studies
The pyrrole-cyano-acrylate scaffold is a versatile template for generating analogues with potential therapeutic activity. By modifying the pyrrole ring, the ester group, or by reacting the activated alkene, chemists can systematically alter the molecule's properties to optimize interactions with biological targets.
Research has demonstrated that derivatives containing the 2-cyanopyrrole core exhibit potent biological activity. For instance, a series of 2-cyanopyrrole derivatives were synthesized and evaluated as inhibitors of tyrosinase, an enzyme involved in melanin (B1238610) production. frontiersin.org One lead compound from this series showed significantly more potent inhibition than the standard inhibitor, kojic acid. Other studies have explored pyrrole-acrylamide derivatives for antimicrobial activity and cyano-acrylate derivatives as potential anticancer agents, highlighting the broad therapeutic potential of this structural class. researchgate.netsemanticscholar.org
| Compound Class | Biological Activity Investigated | Research Finding |
| 2-Cyanopyrrole Derivatives | Tyrosinase Inhibition | Identified a potent, reversible, mixed-type inhibitor (IC50 = 0.97 μM). frontiersin.org |
| 3-(Pyrrol-4-yl)acrylamide Derivatives | Antimicrobial Activity | Certain amides showed sensitivity against Gram-positive bacteria like Staphylococcus aureus. semanticscholar.org |
| 2-Cyano-3-(naphthalen-1-yl)acryloyl Amides | Anticancer Activity | Derivatives demonstrated significant antiproliferative activity against HepG2 and MCF-7 cancer cell lines. researchgate.net |
In Silico Investigations and Molecular Docking for Ligand-Target Hypothesis Generation
Computational techniques are crucial in modern drug design for predicting how a molecule might interact with a biological target. Molecular docking is a key in silico method used to simulate the binding of a ligand into the active site of a protein, helping to rationalize observed biological activity and guide the design of more potent analogues.
For the class of 2-cyanopyrrole derivatives, molecular docking studies have been successfully employed to generate binding hypotheses. In the study of tyrosinase inhibitors, docking simulations revealed that the most active compound fits well within the enzyme's active site. frontiersin.org The simulation predicted key interactions, including a metal-ligand interaction between the cyano group and the dicopper nucleus of the enzyme, a π-π stacking interaction between the pyrrole ring and a histidine residue, and several hydrophobic interactions. frontiersin.org
Similarly, other studies on pyrrole-based compounds have used molecular docking to investigate potential interactions with targets for breast cancer (HER2), Alzheimer's disease (MAO-B and AChE), and tuberculosis (InhA). nih.govplos.orgmdpi.com These computational models provide valuable insights into the structure-activity relationships and help prioritize which novel derivatives of this compound should be synthesized for biological testing.
Structure-Activity Relationship (SAR) Studies for Compound Optimization
Structure-Activity Relationship (SAR) studies are crucial for optimizing the therapeutic potential of lead compounds. For derivatives of this compound, SAR studies have focused on modifying key pharmacophores to understand and enhance their biological activity, particularly as enzyme inhibitors.
Research into a series of pyrrole-based compounds as inhibitors of Plasmodium falciparum cGMP-dependent protein kinase (PfPKG), a validated antimalarial target, has provided significant SAR insights. nih.govmalariaworld.org By systematically altering different parts of the pyrrole scaffold, researchers have been able to map the chemical features essential for potent and selective inhibition. nih.gov Similarly, studies on 2-cyanopyrrole derivatives as potential tyrosinase inhibitors have revealed critical structural requirements for activity. frontiersin.org
Key findings from these SAR studies include:
The Cyano Group: The cyano (-CN) group on the acrylate moiety is often crucial for biological activity. In studies of tyrosinase inhibitors, converting the cyano group to an amide or carbamate (B1207046) group resulted in a significant reduction in inhibitory potency, indicating its essential role in the compound's mechanism of action. frontiersin.org
Substitution on the Pyrrole Ring: The nature and position of substituents on the pyrrole ring significantly impact activity. For instance, adding an ethyl group to the nitrogen of the pyrrole ring or incorporating the pyrrole into a larger fused, planar ring system was found to increase tyrosinase inhibitory activity compared to the unsubstituted parent compound. frontiersin.org This suggests that modifying the steric and electronic properties at this position can enhance binding to the target enzyme.
Modifications for Selectivity: In the development of PfPKG inhibitors, modifications are designed not only to increase potency against the parasite enzyme but also to improve selectivity over the corresponding human enzyme (hPKG), which is a critical step in developing safe therapeutics. nih.gov
These studies demonstrate a rational approach to drug design, where the core pyrrole structure is systematically decorated with different functional groups to probe interactions with a biological target, leading to the optimization of lead compounds. nih.govfrontiersin.org
Table 1: SAR Insights for Pyrrole-Based Tyrosinase Inhibitors This table is generated based on data from referenced research.
| Structural Modification | Position of Change | Impact on Tyrosinase Inhibition | Reference |
| Cyano to Amide/Carbamate | Acrylate Moiety | Activity obviously reduced | frontiersin.org |
| Addition of Ethyl Group | Pyrrole Nitrogen (N1) | Increased activity | frontiersin.org |
| Fused Ring System | Pyrrole Ring | Increased activity | frontiersin.org |
Applications in Materials Science and Analytical Chemistry
The unique electronic structure of this compound and its derivatives makes them attractive candidates for a range of applications in materials science and analytical chemistry.
The conjugated π-system in these pyrrole derivatives allows them to absorb and emit light, making them effective chromophores and photoluminescent materials. The intramolecular charge transfer (ICT) from the electron-donating pyrrole to the electron-accepting cyanoacrylate system is key to these properties.
The emission characteristics can be tuned by chemical modifications. For example, pyrrole-functionalized triphenylamine (B166846) compounds have been developed that exhibit visually distinct switching of their emission color. rsc.org This tunability is highly desirable for applications in organic light-emitting diodes (OLEDs) and fluorescent probes. Research has also explored cyano-substituted pyrrol-2-one derivatives for their temperature-controlled photoluminescence, indicating potential for use in smart materials and sensors. researchgate.net The properties of these materials are often studied in different solvents, as the polarity of the medium can influence the efficiency of the ICT process and thus the photophysical output.
Materials with non-linear optical (NLO) properties are in high demand for applications in optical communications and data processing. illinois.edu The D-π-A structure of this compound is a classic design for second-order NLO chromophores. nih.gov
The NLO response of a molecule is quantified by its hyperpolarizability (β). In D-π-A systems, a large hyperpolarizability is typically associated with a significant change in dipole moment between the ground and excited states. nih.gov The pyrrole ring serves as the donor, the acrylate and cyano groups as the acceptor, and the double bond as the π-bridge that facilitates this charge transfer upon excitation by light. mdpi.com
Quantum chemical studies are often employed to predict the NLO properties of newly designed molecules. nih.gov Research on various pyrrole-based push-pull systems has shown that their hyperpolarizability values can be significantly higher than that of standard reference materials like p-nitroaniline, making them promising candidates for future NLO applications. nih.gov The NLO response can be fine-tuned by modifying the donor strength, acceptor strength, or the length and nature of the π-conjugated linker. nih.govmdpi.com
Chemodosimeters are molecules that undergo an irreversible chemical reaction with a specific analyte, leading to a detectable change in a physical property, such as color or fluorescence. Derivatives of this compound have shown significant promise in this area, particularly for the detection of the toxic and hazardous compound hydrazine (B178648) hydrate (B1144303).
Researchers have developed pyrrole-functionalized compounds that can efficiently detect hydrazine in both liquid and gaseous forms. rsc.org The detection mechanism often involves a nucleophilic attack by hydrazine on the electron-deficient double bond of the acrylate moiety, which disrupts the molecule's conjugated system. This disruption leads to a dramatic and visually clear change in the material's fluorescence, for instance, switching from a yellow or orange emission to blue. rsc.org
This principle has been successfully applied to create paper-based test strips for the highly selective and visual detection of hydrazine, offering a simple, low-cost, and effective monitoring tool. rsc.orgnih.gov Studies on analogous structures, such as Ethyl 2-cyano-3-(naphthalene-1-yl) acrylate, have demonstrated a "turn-off" fluorescence response with limits of detection in the nanomolar range, highlighting the sensitivity of this molecular design for sensing applications. rsc.org
Table 2: Sensing Characteristics of a Pyrrole-Based Hydrazine Detector This table is generated based on data from referenced research.
| Analyte | Detection Method | Observable Change | Minimum Detectable Concentration | Reference |
| Hydrazine Hydrate | Paper-based visual test | Emission color switch (Yellow/Orange to Blue) | 10 mM | rsc.org |
Synthesis and Comprehensive Characterization of Ethyl 2 Cyano 3 1h Pyrrol 2 Yl Acrylate Derivatives and Analogues
Alkyl 2-cyano-3-(substituted-1H-pyrrol-2-yl)acrylate Derivatives (e.g., 3,5-dimethylpyrrole-2-yl)
The core pyrrole (B145914) nucleus of ethyl 2-cyano-3-(1H-pyrrol-2-yl)acrylate can be substituted to modify the electronic and steric properties of the molecule. The synthesis of these derivatives generally follows the same Knoevenagel condensation pathway, starting from an appropriately substituted pyrrole-2-carboxaldehyde. For instance, reacting a substituted pyrrole aldehyde with an active methylene (B1212753) compound like ethyl cyanoacetate (B8463686) in the presence of a basic catalyst such as piperidine (B6355638) yields the corresponding substituted acrylate (B77674) derivative. nih.gov
The introduction of alkyl groups, such as methyl substituents on the pyrrole ring, can influence the compound's reactivity and physical properties. While specific data for a 3,5-dimethylpyrrole derivative is not detailed in the provided sources, the general synthetic route is well-established for a variety of substituted aldehydes. researchgate.netresearchgate.net The characterization of such compounds relies on standard spectroscopic techniques. For the parent compound, (E)-Ethyl 2-cyano-3-(1H-pyrrol-2-yl)acrylate, the following ¹H NMR data has been reported:
| Proton | Chemical Shift (δ ppm) | Multiplicity |
| CH₃ | 1.38 | t |
| CH₂ | 4.35 | q |
| Pyrrole CH | 6.41 | m |
| Pyrrole CH | 6.92 | m |
| Pyrrole CH | 7.22 | m |
| HC=C | 7.98 | s |
| NH | 9.92 | s |
| (Data sourced from CDCl₃, 300 MHz) nih.gov |
These characteristic signals would be expected to shift accordingly with the addition of substituents on the pyrrole ring, and additional signals for the substituents themselves would appear.
Pyrrole Hydrazone Derivatives (e.g., with phenyl-hydrazonomethyl, 4-nitro-benzoyl-hydrazonomethyl substituents)
Further functionalization of the pyrrole ring within the cyanoacrylate scaffold can lead to the formation of complex hydrazone derivatives. These are typically synthesized from a precursor such as ethyl α-cyano-5-formyl-2-pyrroleacrylate. The formyl group provides a reactive site for condensation with various hydrazine (B178648) or carbohydrazide (B1668358) compounds. researchgate.net
The reaction of ethyl α-cyano-5-formyl-2-pyrroleacrylate with substituted hydrazines can yield mono- and bis-hydrazones. researchgate.net The molecular structure and properties of these resulting hydrazones have been studied both experimentally and through theoretical methods like Density Functional Theory (DFT). researchgate.net These studies analyze the molecular geometry, vibrational frequencies, and electronic properties of the synthesized compounds. researchgate.net The synthesis of hydrazone-bridged systems containing pyrrole and other heterocyclic rings, such as thiazole, has also been reported, often starting from pyrrole-2-carboxaldehydes which are first converted to thiosemicarbazones before further cyclization. nih.gov
Fused Pyrrole Systems (e.g., Pyrrolidines, Indolizines, Pyrrolo[1,2-a]pyrazines)
The this compound framework is a valuable starting material for the construction of more complex, fused heterocyclic systems. The electron-deficient nature of the double bond makes it susceptible to various cycloaddition and cyclization reactions.
Indolizines: The synthesis of the indolizine (B1195054) (or pyrrolo[1,2-a]pyridine) core can be achieved through several strategies, often involving cycloaddition reactions. rsc.orgjbclinpharm.org Methods starting from pyridine (B92270) derivatives that react with activated alkenes are common. bohrium.comdntb.gov.ua The electron-withdrawing groups of the cyanoacrylate moiety activate the double bond, making it a suitable component for such cyclizations.
Pyrrolo[1,2-a]pyrazines: These fused systems have been synthesized using multi-component reactions (MCRs), such as the Ugi reaction. mdpi.com For example, a four-center three-component Ugi reaction can be employed to construct the perhydropyrrolo[1,2-a]pyrazine core, demonstrating a convergent and efficient approach to these complex scaffolds. mdpi.com
The development of these fused systems is an active area of research, with various catalytic and synthetic strategies being explored to access these and related structures. bohrium.comresearchgate.net
Cyanoacrylate Analogues with Other Heteroaromatic Rings (e.g., Pyridine, Thiophene, Indole, Benzofuran)
Replacing the pyrrole ring with other heteroaromatic systems leads to a diverse class of cyanoacrylate analogues. The synthesis invariably utilizes the Knoevenagel condensation between the corresponding heteroaromatic aldehyde and ethyl cyanoacetate. jmcs.org.mxunifap.br
Thiophene Analogues: Ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate and its derivatives are well-documented. iucr.orgnih.govnih.gov They are synthesized by condensing thiophene-2-carboxaldehyde with ethyl cyanoacetate. nih.gov The resulting compounds have been thoroughly characterized by NMR spectroscopy and single-crystal X-ray diffraction. iucr.orgnih.govnih.gov
Indole Analogues: Ethyl 2-cyano-3-(1H-indol-3-yl)acrylate is synthesized from indole-3-carboxaldehyde (B46971) and ethyl cyanoacetate. mdpi.comnih.gov This scaffold has been used as a basis for creating hybrid molecules with potential biological relevance. mdpi.com
Pyridine Analogues: The synthesis of ethyl 2-cyano-3-(pyridin-2-yl)acrylate follows the standard condensation procedure. glpbio.com Additionally, related structures like ethyl 2-cyano-3-(pyridylamino)acrylates have been prepared by reacting 2-aminopyridine (B139424) derivatives with ethyl ethoxymethylenecyanoacetate. prepchem.comprepchem.com
The table below summarizes characterization data for some of these analogues.
| Heteroaromatic Ring | Compound Name | Melting Point (°C) | ¹H NMR Data (Selected Signals) | Reference |
| Thiophene | Ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate | 92-94 | δ 8.36 (s, 1H, HC=C) | nih.gov |
| 3-Methylthiophene | Ethyl (E)-2-cyano-3-(3-methylthiophen-2-yl)acrylate | 108-109 | δ 8.46 (s, 1H, HC=C), 2.48 (s, 3H, CH₃) | iucr.org |
| Indole | (E)-2-cyano-3-(1H-indol-3-yl)-N-phenylacrylamide | N/A | N/A | mdpi.com |
| Pyridine | Ethyl 2-cyano-3-(5-ethyl-2-pyridylamino)acrylate | 155-156 | N/A | prepchem.com |
| Pyridine | Ethyl 2-cyano-3-(5-phenyl-2-pyridylamino)acrylate | 119-134 | N/A | prepchem.com |
| Note: This is an acrylamide (B121943) analogue. |
Structural and Electronic Modifications on the Cyanoacrylate Moiety (e.g., Acrylamides)
The cyanoacrylate moiety itself can be modified to alter the molecule's properties. A common modification is the conversion of the ethyl ester to an amide group, yielding 2-cyanoacrylamides. These are typically synthesized via a Knoevenagel-type condensation between a heteroaromatic aldehyde and a 2-cyanoacetamide (B1669375) derivative (instead of ethyl cyanoacetate). mdpi.commdpi.com
For example, (E)-2-cyano-3-(1H-indol-3-yl)-N-phenylacrylamide was synthesized by reacting indole-3-carboxaldehyde with 2-cyano-N-phenylacetamide in the presence of triethylamine. mdpi.com Similarly, various N-substituted 2-cyano-3-(pyridin-2-yl)acrylamides have been prepared as part of the synthesis of more complex molecules. nih.govresearchgate.net The synthesis of 2-cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide was achieved in high yield from the corresponding pyrazole-4-carbaldehyde and 2-cyanoacetamide. mdpi.com These modifications from an ester to an amide can significantly impact intermolecular interactions, such as hydrogen bonding capabilities.
Multi-Component and Supramolecular Assemblies Incorporating the Scaffold
The this compound scaffold can be incorporated into larger molecular structures through multi-component reactions (MCRs). As mentioned previously, Ugi-type MCRs have been used to create complex fused systems like perhydropyrrolo[1,2-a]pyrazines. mdpi.com MCRs are highly efficient, allowing for the construction of complex molecules in a single step from three or more starting materials, which is a key strategy in modern organic synthesis. nih.gov
From a supramolecular perspective, the structure of these acrylate derivatives facilitates the formation of ordered assemblies in the solid state. The parent compound, (E)-ethyl 2-cyano-3-(1H-pyrrol-2-yl)acrylate, forms inversion dimers in the crystal lattice through pairs of intermolecular N—H⋯O hydrogen bonds between the pyrrole N-H group and a carbonyl oxygen of an adjacent molecule. nih.govresearchgate.net This creates a stable, centrosymmetric R²₂(14) ring motif. nih.gov Similar intermolecular interactions and crystal packing phenomena have been observed and analyzed for the thiophene-based analogues, highlighting the role of weak interactions in directing their solid-state architecture. iucr.orgnih.gov
Future Research Directions and Emerging Perspectives for Ethyl 2 Cyano 3 1h Pyrrol 2 Yl Acrylate
Development of Novel and Sustainable Synthetic Methodologies
The primary route to Ethyl 2-cyano-3-(1H-pyrrol-2-yl)acrylate is the Knoevenagel condensation, a well-established carbon-carbon bond-forming reaction. nih.govresearchgate.net The conventional method involves the reaction of pyrrole-2-carbaldehyde with ethyl 2-cyanoacetate in ethanol (B145695), using a catalytic amount of a base like piperidine (B6355638) at room temperature. nih.govresearchgate.net While effective, future research is aimed at developing methodologies that are more sustainable and efficient.
Key areas of development include:
Alternative Catalysts: Research into novel catalytic systems that can enhance reaction rates and yields is ongoing. For instance, the use of diisopropylethylammonium acetate (B1210297) (DIPEAc) has been shown to be effective for similar Knoevenagel condensations, offering high yields under mild conditions. jmcs.org.mx
Process Intensification: Exploring techniques like flow chemistry could offer better control over reaction parameters, leading to higher purity, reduced reaction times, and safer handling of reagents.
Multicomponent Reactions: Designing one-pot, multicomponent reactions that combine several synthetic steps without isolating intermediates can significantly improve efficiency and reduce waste. An operationally simple protocol for the synthesis of related C3-functionalized pyrroles has been developed by trapping an in-situ generated enamine with activated carbonyls, demonstrating a high-atom-economy approach. rsc.org
Advanced Computational Modeling for Predictable Material Properties and Reactivity
Computational chemistry offers powerful tools to predict and understand the behavior of molecules like this compound, thereby guiding experimental work. Density Functional Theory (DFT) has become a central method for investigating the structural, electronic, and spectroscopic properties of this class of compounds. dntb.gov.uaresearchgate.net
Future computational studies are expected to focus on:
Predictive Accuracy: Enhancing the accuracy of theoretical calculations by employing higher-level basis sets and functionals. Studies on closely related derivatives have shown excellent agreement between DFT-calculated data (such as ¹H and ¹³C NMR chemical shifts) and experimental values. dntb.gov.ua
Reactivity and Mechanism: Using computational models to explore reaction mechanisms in detail. The analysis of global and local reactivity descriptors, such as Fukui functions and electrophilicity indices, can pinpoint the most reactive sites within the molecule, aiding in the design of new synthetic transformations. researchgate.net
Material Properties: Predicting key properties for materials science applications. For example, the first hyperpolarizability (β₀) can be computed to evaluate the molecule's potential for non-linear optical (NLO) applications. researchgate.net Time-dependent DFT (TD-DFT) calculations are used to understand electronic excitations and predict UV-Visible absorption spectra. researchgate.net
Intermolecular Interactions: Employing methods like the Quantum Theory of Atoms in Molecules (QTAIM) to analyze the strength and nature of non-covalent interactions, such as hydrogen bonds, which govern crystal packing and molecular recognition. researchgate.net
Table 1: Computational Methods and Predicted Properties
| Computational Method | Predicted Properties and Applications |
|---|---|
| Density Functional Theory (DFT) | Molecular geometry, vibrational frequencies (FT-IR), NMR chemical shifts, thermodynamic parameters. dntb.gov.ua |
| Time-Dependent DFT (TD-DFT) | Electronic absorption spectra (UV-Vis), nature of electronic excitations. researchgate.net |
| Natural Bond Orbital (NBO) Analysis | Intramolecular conjugative/hyperconjugative interactions, charge transfer, stabilization energies. researchgate.net |
| Quantum Theory of Atoms in Molecules (QTAIM) | Analysis of hydrogen bonding and other non-covalent interactions, characterization of bond critical points. researchgate.net |
| Fukui Functions & Local Softness | Identification of local reactive sites for electrophilic, nucleophilic, and radical attacks. researchgate.net |
| First Hyperpolarizability (β₀) Calculation | Evaluation of non-linear optical (NLO) response and potential for photonic applications. researchgate.net |
Exploration of New Interdisciplinary Applications in Chemical Science
The versatile structure of this compound makes it a promising candidate for a wide range of applications, bridging organic chemistry with materials science and biology.
Materials Science: The extended π-conjugation in this molecule and its derivatives is a key feature for applications in optoelectronics. Research into related aroylhydrazone derivatives has highlighted their potential as non-linear optical (NLO) materials. researchgate.net Furthermore, analogous ethyl 2-cyanoacrylate systems have been developed as fluorescent "turn-off" chemosensors for detecting environmentally significant substances like hydrazine (B178648) hydrate (B1144303). rsc.org This suggests a potential pathway for developing sensors based on the pyrrole (B145914) scaffold.
Medicinal Chemistry: Pyrrole-containing compounds are known for their diverse biological activities. nih.govresearchgate.net The cyanoacrylate moiety is also a feature in various biologically active molecules. Related 2-cyanoacrylamides have been investigated for their potential in chemotherapy. mdpi.com The structural similarity to compounds that exhibit tubulin inhibition and show potent anticancer activity in lung and liver cancer cell lines suggests that derivatives of this compound could be valuable leads in drug discovery. researchgate.net Molecular docking studies on similar compounds have also shown favorable binding interactions with DNA. researchgate.net
Catalyst-Free and Green Synthetic Approaches
A significant future direction in the synthesis of this compound is the development of catalyst-free and green synthetic protocols. While the traditional piperidine-catalyzed Knoevenagel condensation is relatively mild, eliminating the catalyst altogether would simplify purification, reduce costs, and minimize waste. nih.govresearchgate.net
Key research efforts are focused on:
Solvent-Free or Aqueous Conditions: Moving away from traditional organic solvents to water or solvent-free reaction conditions is a primary goal of green chemistry.
Energy Efficiency: Developing methods that proceed rapidly at room temperature without the need for heating or other energy inputs.
Atom Economy: Designing syntheses, such as multicomponent reactions, where the majority of atoms from the reactants are incorporated into the final product. rsc.org An example is the catalyst-free, multicomponent synthesis of C3-functionalized pyrroles, which proceeds efficiently under open-flask conditions, showcasing a highly atom-economical and operationally simple approach. rsc.org
By focusing on these catalyst-free and green strategies, the synthesis of this compound can become more sustainable and aligned with modern standards of environmentally responsible chemical manufacturing.
Q & A
Q. What are the common synthetic routes for Ethyl 2-cyano-3-(1H-pyrrol-2-yl)acrylate?
The compound is synthesized via a Knoevenagel condensation between ethyl cyanoacetate and 1H-pyrrole-2-carbaldehyde. The reaction is catalyzed by a base (e.g., sodium ethoxide) in ethanol under reflux conditions. Key parameters include:
- Molar ratio : 1:1 (aldehyde to ethyl cyanoacetate).
- Reaction time : 4–6 hours at 80°C.
- Purification : Recrystallization from ethanol or column chromatography yields >80% purity .
Q. How is the compound structurally characterized in crystallographic studies?
Single-crystal X-ray diffraction (SCXRD) reveals:
- Crystal system : Monoclinic, space group P2₁/n.
- Unit cell parameters : a = 6.2811 Å, b = 9.4698 Å, c = 16.3936 Å, β = 92.645°, V = 974.06 ų.
- Intermolecular interactions : N–H···O hydrogen bonds stabilize the crystal lattice . Complementary techniques include H/C NMR and HRMS for solution-phase validation .
Q. What are common impurities in synthesis, and how are they mitigated?
Byproducts arise from incomplete condensation or aldol side reactions.
- Detection : HPLC or TLC (Rf = 0.5 in ethyl acetate/hexane 3:7).
- Purification : Recrystallization (ethanol/water) removes unreacted aldehyde; silica gel chromatography isolates the E-isomer selectively .
Q. How does the pyrrole substituent influence the compound’s reactivity?
The 1H-pyrrol-2-yl group acts as an electron-rich aromatic system, enhancing:
- Electrophilicity at the α,β-unsaturated ester moiety for nucleophilic additions.
- Planarity : Conjugation between the pyrrole and acrylate groups facilitates π-π stacking in solid-state packing .
Advanced Research Questions
Q. How can polymorphic forms of the compound be controlled during crystallization?
Polymorphs (e.g., monoclinic vs. orthorhombic) depend on:
- Solvent polarity : Ethanol favors the monoclinic form; acetone induces alternative packing.
- Cooling rate : Slow evaporation at 4°C yields larger, higher-quality crystals for SCXRD .
Q. What intermolecular interactions dictate its physicochemical properties?
Q. What mechanistic insights explain its biological activity?
The compound inhibits enzymes via:
- Electrophilic attack : The cyanoacrylate moiety reacts with cysteine thiols in active sites.
- π-Stacking : The pyrrole ring binds aromatic residues (e.g., tryptophan) in protein pockets. Comparative studies with thiophene/furan analogs show higher bioactivity due to pyrrole’s nitrogen lone pairs .
Q. How can computational modeling predict its reactivity?
Q. How to resolve contradictions in reported synthetic yields (e.g., 70% vs. 81%)?
Variability arises from:
Q. How does its reactivity compare to analogs like Ethyl 2-cyano-3-(thiophen-2-yl)acrylate?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
